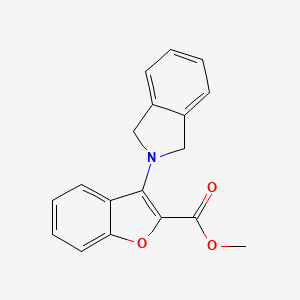
methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with the isoindole functional group, such as the one you mentioned, are often used in the synthesis of pharmaceuticals and other biologically active substances . They typically have a bicyclic structure with a nitrogen atom and are related to the indole structure .
Synthesis Analysis
The synthesis of isoindole derivatives often involves cyclization reactions . For example, the cyclization of certain precursors with 3-aminopiperidine-2,6-dione hydrochloride was performed to prepare a compound as a precursor for lenalidomide .Molecular Structure Analysis
The molecular structure of isoindole derivatives typically includes a bicyclic ring with a nitrogen atom . The exact structure would depend on the specific substituents attached to the isoindole core .Chemical Reactions Analysis
The chemical reactions involving isoindole derivatives can be quite diverse, depending on the specific substituents present . They can undergo various reactions such as cyclization, substitution, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of isoindole derivatives can vary widely, depending on their specific structure . They typically have a solid form .Applications De Recherche Scientifique
Chemical Synthesis and Rearrangements
The compound has been involved in chemical synthesis studies, particularly in rearrangement processes. For example, Váňa et al. (2012) discussed the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, showcasing the chemical versatility of related compounds in synthetic chemistry (Váňa, Sedlák, Padělková, & Hanusek, 2012).
Structural Analysis
Molecular structure analysis is another significant application. Sakhautdinov et al. (2013) used X-ray crystallography to determine the structure of a closely related compound, illustrating the importance of structural analysis in understanding these molecules (Sakhautdinov, Batyrshin, Fatykhov, Yumabaeva, Suponitskii, Antipin, & Yunusov, 2013).
Biological and Medicinal Chemistry
In biological and medicinal chemistry, derivatives of this compound have been explored for various applications. For instance, dos Santos et al. (2011) evaluated compounds including 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl derivatives for the treatment of sickle cell disease, highlighting their potential in drug development (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).
Synthesis of Novel Compounds
Additionally, the compound has been used as a precursor in the synthesis of novel chemical entities. For example, Gao et al. (2011) described the synthesis of novel methylenedioxy-bearing compounds starting from a benzofuran-2-yl derivative (Gao, Liu, Jiang, & Li, 2011).
Antibacterial and Antifungal Properties
Research by Siddiqui et al. (2013) on pyrazoles and oxadiazoles bearing a benzofuran moiety, derived from methyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, demonstrated their antimicrobial activities. This suggests potential applications in developing new antibacterial and antifungal agents (Siddiqui, Idrees, Khati, & Dhonde, 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-(1,3-dihydroisoindol-2-yl)-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)17-16(14-8-4-5-9-15(14)22-17)19-10-12-6-2-3-7-13(12)11-19/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTAFIUIDOVPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)N3CC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1,3-dihydro-2H-isoindol-2-yl)-1-benzofuran-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

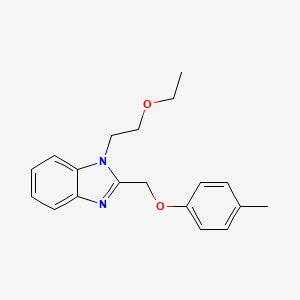
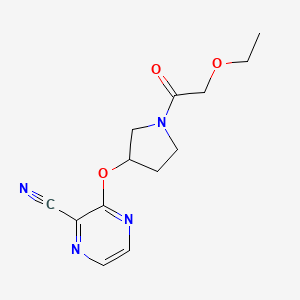
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2429271.png)
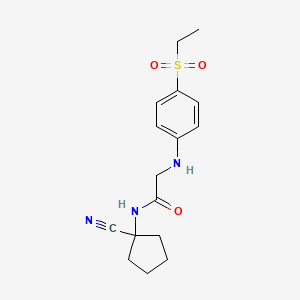
![(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2429275.png)

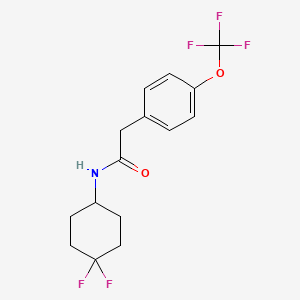
![2-Chloro-N-[[5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazol-3-yl]methyl]propanamide](/img/structure/B2429279.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
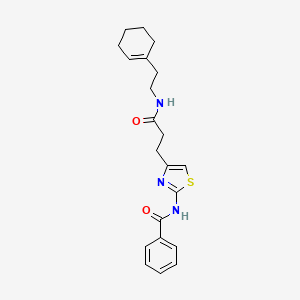
![8-chloro-N-(2-methoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2429284.png)

![N-(cyanomethyl)-N-cyclopropyl-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2429289.png)
